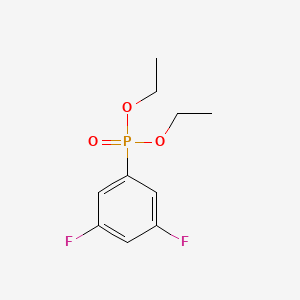![molecular formula C9H8F2N2 B13692200 1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)
1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33102220 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33102220 involves several steps, each requiring precise reaction conditions. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.
Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires specific reagents and catalysts to achieve the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of MFCD33102220 is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.
Optimized Reaction Conditions: Reaction conditions are optimized for large-scale production, including temperature, pressure, and reaction time.
Automated Purification: Advanced purification techniques are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
MFCD33102220 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: Substitution reactions occur when functional groups in the compound are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD33102220 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of catalysts, alkylating agents under controlled temperature and pressure.
Major Products
Scientific Research Applications
MFCD33102220 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its therapeutic potential in treating diseases, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of MFCD33102220 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity and leading to various biological effects.
Pathways Involved: The interaction with molecular targets triggers signaling pathways that result in the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
MFCD33102220 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD33102221 and MFCD33102222.
Uniqueness: MFCD33102220 exhibits unique reactivity and biological activity compared to its analogs, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H8F2N2 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-[(2,2-difluorocyclopropyl)methyl]-4-ethynylpyrazole |
InChI |
InChI=1S/C9H8F2N2/c1-2-7-4-12-13(5-7)6-8-3-9(8,10)11/h1,4-5,8H,3,6H2 |
InChI Key |
TYTHIYCHNIRALG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)CC2CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


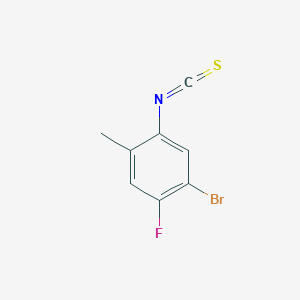
![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)


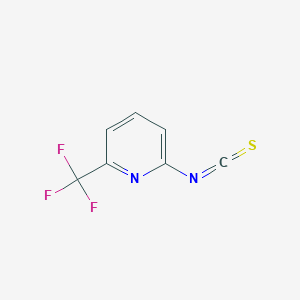
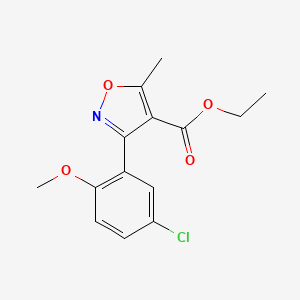
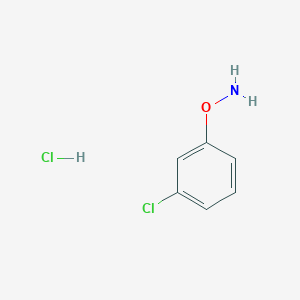
![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)

![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)
![O-[3-(Benzyloxy)phenyl]hydroxylamine](/img/structure/B13692180.png)

